![molecular formula C7H6N4O B1354628 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine CAS No. 73631-18-2](/img/structure/B1354628.png)
5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine” is a type of heterocyclic compound . It has been used in the synthesis of novel derivatives that have shown potential as potent inhibitors for the treatment of Autosomal Dominant Polycystic Kidney Disease .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a ring cleavage methodology reaction was used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Scientific Research Applications
Anticancer Potential
5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine and its derivatives exhibit significant anticancer activity. For example, derivatives including 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines have shown cytotoxicity against various human cancer cell lines, demonstrating their potential as anticancer agents (Abdo & Kamel, 2015). Similarly, novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine have been synthesized and evaluated for their anticancer activity, showing promising results against various human cancer cell lines (Vinayak, Sudha, & Lalita, 2017).
Antimicrobial Activity
Compounds based on this compound have shown significant antimicrobial properties. Synthesized derivatives like 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol have been reported to exhibit good or moderate antimicrobial activity (Bayrak et al., 2009). Additionally, synthesized compounds like 3-(5-substituted phenyl-[1,3,4] oxadiazole-2-yl-methylenethio)-5-pyridin-3-yl-[1,2,4] triazole-4-yl-amines showed notable antibacterial activity (Hu et al., 2005).
Synthesis of Heterocyclic Derivatives
This compound is a precursor in the synthesis of various heterocyclic derivatives. Research has shown that derivatives containing 1,3,4-thia-, and -oxadiazole rings have been synthesized using this compound, contributing to the development of new compounds with potential biological activities (El‐Sayed et al., 2008).
Potential in Treating Tuberculosis
Derivatives of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Mannich bases derived from this compound demonstrated promising antimycobacterial activity, suggesting potential applications in tuberculosis treatment (Asif & Imran, 2020).
Safety and Hazards
properties
IUPAC Name |
5-pyridin-3-yl-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHIFWPSAXYXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506231 |
Source
|
Record name | 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73631-18-2 |
Source
|
Record name | 5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyridin-3-yl-[1,2,4]oxadiazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.